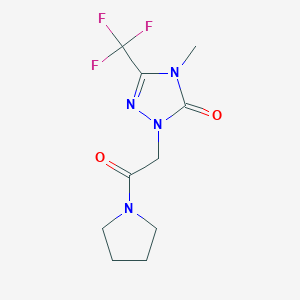
4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C10H13F3N4O2 and its molecular weight is 278.235. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring, a component of the compound, is a versatile scaffold in drug discovery. It’s used to obtain novel biologically active compounds due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This makes it valuable for developing new medications with specific target selectivity.
Therapeutic Applications
The compound’s structure allows for the synthesis of derivatives with potential therapeutic uses. For instance, pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs), optimizing the structure of previously reported compounds for better pharmacokinetic profiles .
ADMET Property Prediction
The compound’s physicochemical properties, drug-likeness, and predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be computed using cheminformatics tools. This is crucial for assessing its potential as a drug candidate .
Phytochemical Associations
In the context of traditional Indian medicine, the compound can be associated with specific Indian medicinal plants and their therapeutic uses. This association is valuable for the digitization of traditional knowledge and the application of cheminformatics approaches to natural product-based drug discovery .
Antioxidant Potential
Derivatives of the compound have been evaluated for their antioxidant potential. These studies are important for understanding how the compound and its derivatives can scavenge free radicals and contribute to the management of oxidative stress-related diseases .
Scaffold for Structural Diversity
The saturated ring system of the compound allows for a greater chance of generating structural diversity. This is significant for medicinal chemists who aim to create new drugs with varied biological profiles .
properties
IUPAC Name |
4-methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-5-(trifluoromethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4O2/c1-15-8(10(11,12)13)14-17(9(15)19)6-7(18)16-4-2-3-5-16/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGILARXINSJYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC(=O)N2CCCC2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Azetidin-1-yl)methyl]-4,6-dichloropyrimidine](/img/structure/B2874777.png)
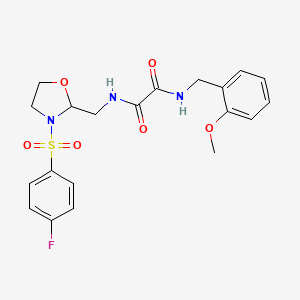
![N-(3,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2874779.png)
![1-Aminospiro[2.3]hexan-5-ol hydrochloride](/img/structure/B2874780.png)
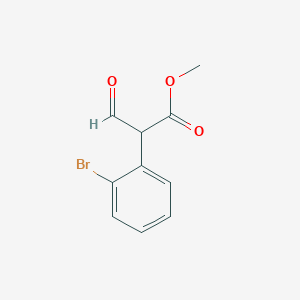
![2-({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2874783.png)

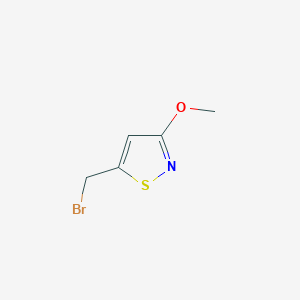
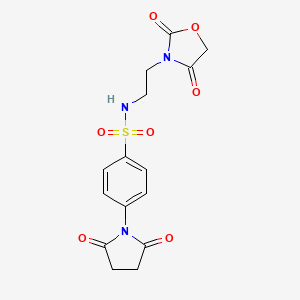
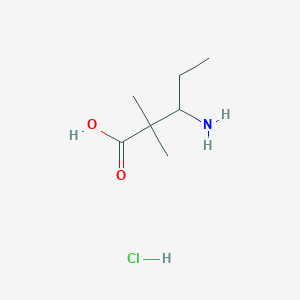
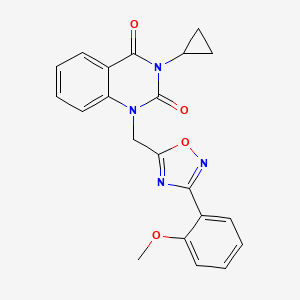
![1-[(2-Chloroacetyl)amino]-3-(2,4-dichlorophenyl)urea](/img/structure/B2874793.png)
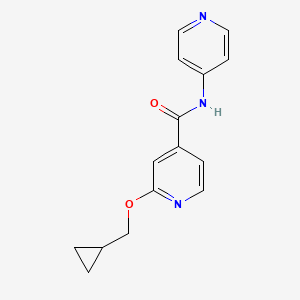
![1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine](/img/structure/B2874799.png)